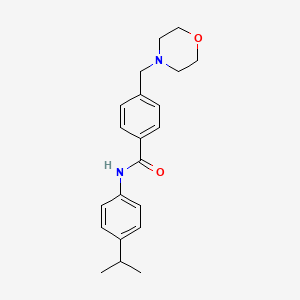![molecular formula C17H17N5O2 B5785582 N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)
N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as ETPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in different applications varies depending on the specific system being studied. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In MOF synthesis, this compound acts as a ligand that coordinates with metal ions to form the framework structure. In corrosion inhibition, this compound forms a protective film on the surface of the steel, preventing further corrosion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has low toxicity towards normal cells and high selectivity towards cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals. However, further studies are needed to fully understand the long-term effects of this compound on human health.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the synthesis method for this compound is relatively simple and cost-effective. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is the development of this compound-based MOFs with improved properties for gas storage, catalysis, and drug delivery. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the potential applications of this compound in anticancer therapy and corrosion inhibition.
合成法
The synthesis of N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2-ethylphenylamine with 3-(1H-tetrazol-1-yl)phenol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain this compound. This synthesis method has been reported in several research articles and has been optimized to improve the yield and purity of the product.
科学的研究の応用
N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In environmental science, this compound has been studied for its potential as a corrosion inhibitor for steel in acidic environments.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-13-6-3-4-9-16(13)19-17(23)11-24-15-8-5-7-14(10-15)22-12-18-20-21-22/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOOHYFRYSHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)